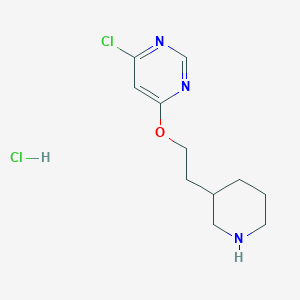
6-Chloro-4-pyrimidinyl 2-(3-piperidinyl)ethyl ether hydrochloride
Descripción general
Descripción
6-Chloro-4-pyrimidinyl 2-(3-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O . It has a molecular weight of 278.18 g/mol . The compound is also known by other names such as 4-CHLORO-6-(2-(PIPERIDIN-3-YL)ETHOXY)PYRIMIDINE HYDROCHLORIDE .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-pyrimidinyl 2-(3-piperidinyl)ethyl ether hydrochloride can be represented by the InChI code:InChI=1S/C9H12ClN3O.ClH/c10-8-4-9 (13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2;1H . The compound’s canonical SMILES representation is C1CC (CNC1)OC2=CC (=NC=N2)Cl.Cl . Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 249.0435674 g/mol, and its monoisotopic mass is also 249.0435674 g/mol . The topological polar surface area of the compound is 47 Ų . The compound has a heavy atom count of 15 .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Research has explored the reactions of beta-substituted amines, including the formation of bis-(β-aminoethers) through reactions involving similar chloroethyl and piperidinyl compounds (Hammer, McCarthy Ali, & Weber, 1973).
- Another study focused on the methylation of chlorimuron‐ethyl, a process that yielded various pyrimidine derivatives, emphasizing the reactivity of chloro and pyrimidinyl groups in chemical synthesis (Choudhury & Dureja, 1996).
Polymer Science
- The preparation of novel thermally stable poly(ether imide ester)s using pyridine-based ether diamines highlights the application of pyrimidinyl and ether compounds in developing new materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Spectroscopic and Fluorescent Studies
- A study on novel benzimidazo[1,2-a]quinolines substituted with piperidine and pyrrolidine nuclei demonstrated the application of such compounds in developing fluorescent probes for DNA detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Pharmaceutical Chemistry
- A series of substituted pyridine derivatives, including those involving piperidinyl groups, were synthesized for their analgesic and antiparkinsonian activities, indicating the relevance of such chemical structures in medicinal chemistry (Amr, Maigali, & Abdulla, 2008).
Propiedades
IUPAC Name |
4-chloro-6-(2-piperidin-3-ylethoxy)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O.ClH/c12-10-6-11(15-8-14-10)16-5-3-9-2-1-4-13-7-9;/h6,8-9,13H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKJLDRLHDTALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-pyrimidinyl 2-(3-piperidinyl)ethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397501.png)
![4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397503.png)
![3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397506.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397507.png)
![4-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397508.png)
![2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397510.png)
![3-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397513.png)
![3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397514.png)
![4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397515.png)
![2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397516.png)
![3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397518.png)
![2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397519.png)
![Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397522.png)
![3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397524.png)